n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide
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Overview
Description
n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an aminoacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Cyclopropylamine+3-Fluoroaniline+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((3-chlorophenyl)amino)acetamide
- n-Cyclopropyl-2-((3-bromophenyl)amino)acetamide
- n-Cyclopropyl-2-((3-methylphenyl)amino)acetamide
Uniqueness
n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3-fluoroanilino)acetamide |
InChI |
InChI=1S/C11H13FN2O/c12-8-2-1-3-10(6-8)13-7-11(15)14-9-4-5-9/h1-3,6,9,13H,4-5,7H2,(H,14,15) |
InChI Key |
GPBAXUQLHUETLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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